1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea
CAS No.: 1421489-91-9
Cat. No.: VC11881223
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 1421489-91-9 |
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Molecular Formula | C20H22N4O |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea |
Standard InChI | InChI=1S/C20H22N4O/c1-16-8-5-6-11-18(16)23-20(25)22-12-7-14-24-15-13-21-19(24)17-9-3-2-4-10-17/h2-6,8-11,13,15H,7,12,14H2,1H3,(H2,22,23,25) |
Standard InChI Key | AWRGISLSHBNCJQ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Canonical SMILES | CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 1-(2-methylphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea, reflects its three key components:
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A 2-methylphenyl group attached to the urea nitrogen.
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A propylene linker (‑CH₂CH₂CH₂‑) connecting the urea to the imidazole ring.
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A 2-phenyl-1H-imidazole moiety, which introduces aromatic and hydrogen-bonding capabilities.
Key Properties:
Property | Value |
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Molecular Formula | C₂₀H₂₂N₄O |
Molecular Weight | 334.4 g/mol |
SMILES | CC1=CC=CC=C1NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |
InChI Key | AWRGISLSHBNCJQ-UHFFFAOYSA-N |
The urea group (–NH–CO–NH–) provides hydrogen-bond donor/acceptor sites, while the imidazole ring enhances solubility and metal-coordination potential .
Synthetic Approaches
While no explicit synthesis route for this compound is documented, analogous imidazole-urea hybrids are typically synthesized via:
Urea Formation
Reaction of 2-methylphenyl isocyanate with a 3-(2-phenylimidazol-1-yl)propylamine intermediate under anhydrous conditions:
This method is widely used for unsymmetrical ureas .
Imidazole Functionalization
The propyl-linked imidazole precursor can be prepared via:
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Alkylation of imidazole: Reacting 2-phenylimidazole with 1-bromo-3-chloropropane, followed by amination.
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Sonogashira coupling: As demonstrated in , propargylic ureas undergo base-catalyzed cyclization to form imidazolones, though this requires optimization for target specificity.
Purification and Characterization
Crude products are typically purified via silica gel chromatography (hexane/ethyl acetate gradients) and characterized using:
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¹H/¹³C NMR: Key signals include urea NH (~8.3 ppm) and imidazole protons (~6.8–7.5 ppm) .
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HRMS: Expected [M+H]⁺ at m/z 335.1865.
Research Applications Beyond Therapeutics
Anion Sensing and Coordination Chemistry
Imidazole-urea hybrids bind anions (e.g., F⁻, Cl⁻) via NH hydrogen bonds and coordinate transition metals (Cu²⁺, Ni²⁺) through the imidazole nitrogen . Applications include:
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Environmental monitoring: Detection of hazardous anions in water.
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Catalysis: Metal complexes as catalysts in organic reactions .
Self-Assembly and Material Science
Silver(I) complexes of imidazole ureas form gels via hydrogen bonding and van der Waals interactions, suggesting utility in drug delivery or nanotechnology .
Future Directions and Challenges
Pharmacological Profiling
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In vitro assays: Screen for anticonvulsant (MES, scPTZ), anticancer (NCI-60), and receptor-binding activity.
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ADMET studies: Evaluate solubility, metabolic stability, and blood-brain barrier penetration.
Structural Optimization
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Introduce substituents (e.g., halogens, methyl groups) to enhance potency or selectivity.
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Explore pro-drug strategies (e.g., esterification) to improve bioavailability .
Computational Modeling
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DFT studies: Analyze electronic properties and anion-binding affinity.
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Molecular dynamics: Simulate interactions with biological targets (e.g., kinases, ion channels).
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